1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(5-10)7-14-8-13-6-11(14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMHTPLKNNPHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the 3-Methoxybenzyl Group: This step involves the alkylation of the imidazole ring with 3-methoxybenzyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Imidazole Ring Reactivity
The imidazole ring undergoes characteristic reactions influenced by its aromaticity and dual nitrogen atoms:
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Electrophilic Substitution : Halogenation occurs preferentially at the C-4 position due to electron-donating effects of the methoxybenzyl group .
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Coordination Chemistry : The N-3 nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Zn²⁺, Rh³⁺) .
Carboxylic Acid Group
The -COOH group participates in:
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Esterification : Reacts with ethanol/H₂SO₄ to form ethyl esters (e.g., ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate) .
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Salt Formation : Forms stable salts with inorganic bases (Na⁺, K⁺) .
Methoxybenzyl Substituent
The 3-methoxybenzyl group shows:
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Demethylation : BF₃·Et₂O catalyzes methoxy → hydroxy conversion .
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Oxidative Degradation : KMnO₄ oxidizes the benzyl side chain to benzoic acid derivatives .
Key Reaction Pathways and Experimental Data
Substituent Effects on Reactivity
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Methoxy Position : 3-Methoxy substitution enhances electrophilic substitution rates vs. 2- or 4-methoxy analogs due to resonance stabilization .
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Carboxylic Acid vs. Ester : The -COOH group increases aqueous solubility (logP = 1.2) but reduces thermal stability (Tₐ = 215°C) compared to esters (logP = 2.8, Tₐ = 189°C) .
Catalytic Behavior
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Acid-Base Catalysis : The imidazole N-H participates in proton transfer steps during ester hydrolysis (k₂ = 3.8 × 10⁻⁴ M⁻¹s⁻¹ at pH 7) .
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Metal-Mediated Reactions : Zn²⁺ coordination activates the carboxylate for nucleophilic attack in decarboxylation .
Stability Considerations
Scientific Research Applications
Medicinal Chemistry
Xanthine Oxidase Inhibition
One of the most notable applications of 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid is as a xanthine oxidase inhibitor. This inhibition is crucial for managing conditions such as gout and hyperuricemia, as it reduces uric acid production in the body. Research indicates that compounds with similar structures have demonstrated potential anti-cancer and anti-inflammatory effects, positioning this compound as a candidate for further pharmacological exploration .
Anticancer Activity
The compound has been explored for its anticancer properties. Studies have shown that imidazole derivatives can exhibit significant biological activities, including the ability to inhibit tumor growth and metastasis. The mechanism often involves the modulation of various signaling pathways relevant to cancer cell proliferation and survival .
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions, including coupling reactions and the formation of derivatives with enhanced biological activity .
Catalytic Reactions
The compound has been involved in catalytic protodeboronation processes, particularly in the context of radical approaches to synthesize alkyl boronic esters. This application highlights its utility in developing new synthetic methodologies that can be applied in pharmaceutical chemistry.
Biological Studies
Interaction Studies
Research efforts have focused on understanding the binding affinity of this compound to xanthine oxidase and other enzymes involved in purine metabolism. Molecular docking studies have provided insights into its interactions at the molecular level, guiding modifications for enhanced activity .
Case Study 1: Xanthine Oxidase Inhibition
A study evaluated the inhibitory potency of various imidazole derivatives on xanthine oxidase activity. Among these, this compound showed promising results with an IC50 value indicating effective inhibition, which could be leveraged for therapeutic applications in hyperuricemia management .
Case Study 2: Anticancer Activity
In another investigation, a series of imidazole derivatives were tested for their anticancer properties against several cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, suggesting potential as chemotherapeutic agents .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Xanthine oxidase inhibitor | Reduces uric acid levels; potential for gout treatment |
| Synthetic Applications | Building block for organic synthesis | Useful in creating complex molecules |
| Biological Studies | Interaction with enzymes | Insights into binding affinities and mechanisms |
| Case Studies | Anticancer activity | Significant cytotoxic effects against cancer cells |
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects
- Methoxy Group (Target Compound) : The 3-methoxybenzyl group provides moderate electron-donating effects, enhancing solubility via polar interactions. However, its metabolic liability (demethylation via cytochrome P450 enzymes) may limit bioavailability .
- Trifluoromethyl Group (Analog) : The CF₃ group increases lipophilicity (logP ~2.5) and metabolic resistance, making this analog suitable for prolonged target engagement in vivo .
Research Findings and Structure-Activity Relationships (SAR)
Role of the Carboxylic Acid Group
The C5-carboxylic acid moiety is critical for:
- Metal Chelation: Potential interaction with metalloenzymes (e.g., angiotensin-converting enzyme) .
- Hydrogen Bonding : Enhances binding to polar residues in target proteins, as seen in benzimidazole-based angiotensin II receptor antagonists (e.g., CV-11974, IC₅₀ = 1.12 × 10⁻⁷ M) .
Impact of Substituent Position
- 3-Substitution vs. 4-Substitution : Analogs with substituents at the 3-position (e.g., 3-CF₃, 3-OCH₃) show superior target affinity compared to 4-substituted variants, likely due to steric compatibility with hydrophobic enzyme pockets .
Biological Activity
1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The compound features an imidazole ring, which is known for its role in various biological processes. The presence of a carboxylic acid group and a methoxybenzyl substituent enhances its chemical reactivity and potential interactions with biological targets.
Physical Properties
- Molecular Formula : C₁₁H₁₃N₃O₃
- Molecular Weight : 233.24 g/mol
- CAS Number : 1439900-55-6
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The carboxylic acid moiety can form hydrogen bonds with key amino acids in enzyme active sites, potentially inhibiting their activity .
- Receptor Interaction : The compound might act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
- DNA Intercalation : The aromatic structure allows for possible intercalation into DNA, impacting replication and transcription processes.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, possess significant antimicrobial properties. For example:
- In vitro studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli at varying concentrations .
Anticancer Potential
Recent studies have explored the anticancer properties of imidazole derivatives. For instance:
- A study reported that an imidazole derivative exhibited IC₅₀ values of 57.4 μM against DLD-1 colorectal cancer cells and 79.9 μM against MCF-7 breast cancer cells, indicating potential for further development .
Study on HIV-1 Inhibition
A notable study assessed the inhibitory effects of various imidazole derivatives on HIV-1 integrase interactions. Among the tested compounds, several showed over 50% inhibition of the IN-LEDGF/p75 interaction, highlighting their potential as antiviral agents .
| Compound | Percentage Inhibition |
|---|---|
| Compound 10a | 83% |
| Compound 11e | 89% |
| Reference Compound MUT 101 | 90% |
Evaluation of Antimicrobial Activity
In a separate investigation into antimicrobial properties, derivatives were synthesized and tested against common pathogens. Results indicated that certain modifications to the imidazole structure significantly enhanced antibacterial activity.
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 32 |
| Compound B | E. coli | 27 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
